N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1698589-38-6
VCID: VC2900130
InChI: InChI=1S/C5H8N2O3S/c1-11(8,9)7-4-5-2-3-6-10-5/h2-3,7H,4H2,1H3
SMILES: CS(=O)(=O)NCC1=CC=NO1
Molecular Formula: C5H8N2O3S
Molecular Weight: 176.2 g/mol

N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide

CAS No.: 1698589-38-6

Cat. No.: VC2900130

Molecular Formula: C5H8N2O3S

Molecular Weight: 176.2 g/mol

* For research use only. Not for human or veterinary use.

N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide - 1698589-38-6

Specification

CAS No. 1698589-38-6
Molecular Formula C5H8N2O3S
Molecular Weight 176.2 g/mol
IUPAC Name N-(1,2-oxazol-5-ylmethyl)methanesulfonamide
Standard InChI InChI=1S/C5H8N2O3S/c1-11(8,9)7-4-5-2-3-6-10-5/h2-3,7H,4H2,1H3
Standard InChI Key LCLZLZKOVINVME-UHFFFAOYSA-N
SMILES CS(=O)(=O)NCC1=CC=NO1
Canonical SMILES CS(=O)(=O)NCC1=CC=NO1

Introduction

Chemical Identity and Structure

Basic Information

N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide is identified by the CAS number 1698589-38-6 and has a molecular formula of C5H8N2O3S . The compound has several synonyms including N-(1,2-oxazol-5-ylmethyl)methanesulfonamide, YSC58938, and EN300-317628 . It was first created in the PubChem database on January 13, 2016, with the most recent modification on February 22, 2025 .

Structural Characteristics

The compound consists of three primary structural components:

  • A 1,2-oxazole ring (a five-membered heterocyclic structure containing adjacent oxygen and nitrogen atoms)

  • A methylene bridge (-CH2-) that links the oxazole ring to the sulfonamide group

  • A methanesulfonamide moiety (CH3SO2NH-) with significant hydrogen bonding capabilities

The structure can be represented through various chemical notations:

  • SMILES: CS(=O)(=O)NCC1=CC=NO1

  • Standard InChI: InChI=1S/C5H8N2O3S/c1-11(8,9)7-4-5-2-3-6-10-5/h2-3,7H,4H2,1H3

  • Standard InChIKey: LCLZLZKOVINVME-UHFFFAOYSA-N

Physical and Chemical Properties

Physical Properties

N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide is characterized by a molecular weight of 176.20 g/mol and an exact mass of 176.02556330 Da . The compound typically exists as a solid at room temperature, consistent with other sulfonamide derivatives of similar molecular weight.

Computed Properties

Based on computational analysis, the compound exhibits the following properties:

PropertyValueReference Method
Molecular Weight176.20 g/molPubChem 2.1 (2021.05.07)
XLogP3-AA-0.7XLogP3 3.0 (2019.06.18)
Hydrogen Bond Donor Count1Cactvs 3.4.6.11 (2019.06.18)
Hydrogen Bond Acceptor Count5Cactvs 3.4.6.11 (2019.06.18)
Rotatable Bond Count3Cactvs 3.4.6.11 (2019.06.18)
Exact Mass176.02556330 DaPubChem 2.1 (2021.05.07)

The negative XLogP3-AA value of -0.7 indicates that the compound is slightly hydrophilic, suggesting better solubility in aqueous environments than in lipid environments . This property has implications for its bioavailability and potential pharmaceutical applications.

Chemical Reactivity

The chemical reactivity of N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide is primarily influenced by its functional groups:

  • The sulfonamide N-H bond can participate in hydrogen bonding and may undergo deprotonation under basic conditions, enhancing its nucleophilicity.

  • The oxazole ring, being an aromatic heterocycle, can potentially engage in electrophilic aromatic substitution reactions, although with diminished reactivity compared to benzene.

  • The methylene bridge provides conformational flexibility, which may be significant for interactions with biological targets.

Synthesis Methods

Reaction Conditions

For related sulfonamide syntheses, preferred conditions often include:

  • Pyridine in dichloromethane (DCM) at room temperature

  • 1,4-diazabicyclo[2.2.2]octane in acetonitrile

  • N-methylmorpholine in tetrahydrofuran (THF)

These conditions might be applicable to the synthesis of N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide, though optimization would likely be necessary for optimal yield and purity.

Structure-Activity Relationships

Pharmacophoric Features

The structure of N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide contains several potential pharmacophoric features:

  • Sulfonamide Group: This moiety has historically been associated with antimicrobial activity and enzyme inhibition, particularly in compounds that target carbonic anhydrase and other zinc-containing enzymes.

  • Oxazole Ring: Oxazole-containing compounds have demonstrated diverse biological activities, including antimicrobial, antifungal, and antiviral properties. The heterocyclic ring can participate in π-stacking interactions with aromatic amino acid residues in proteins.

  • Hydrogen Bonding Capabilities: With one hydrogen bond donor and five hydrogen bond acceptors , the compound has significant potential for forming multiple hydrogen bonds with biological targets.

Comparison with Related Compounds

Structural Analogues

N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide shares structural similarities with several other compounds, including:

  • N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide: This related compound features a methyl-substituted oxazole ring and an N-methylated sulfonamide group . The presence of these additional methyl groups likely influences the compound's lipophilicity, metabolic stability, and binding interactions.

  • Oxazole-containing sulfonamides: Broader structural analogues that incorporate both oxazole and sulfonamide moieties may exhibit similar physicochemical properties but potentially different biological activities depending on the specific substitution patterns.

Comparative Properties

PropertyN-[(1,2-oxazol-5-yl)methyl]methanesulfonamideN-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide
Molecular Weight176.20 g/mol 190.22 g/mol
Position of Oxazole Substitution5-position3-position
Sulfonamide N-substitutionH (unsubstituted)Methyl
Additional SubstituentsNoneMethyl group at oxazole 5-position
Connection between oxazole and sulfonamideMethylene bridgeDirect connection

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